molecular formula C36H46O12 B1247065 Premyrsinol-3-propanoate-5-benzoate-7,13,17-triacetate

Premyrsinol-3-propanoate-5-benzoate-7,13,17-triacetate

Cat. No. B1247065
M. Wt: 670.7 g/mol
InChI Key: XCYFSKKZKGHHRG-BZCIOZDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Premyrsinol-3-propanoate-5-benzoate-7,13,17-triacetate is a monoterpenoid. It has a role as a metabolite.

Scientific Research Applications

Condensation Reactions

  • Studies have explored the condensation reactions involving triacetic lactone, leading to the formation of various alkylation products and pyrones. For instance, Wachter and Harris (1970) investigated condensations at the 6α-position of triacetic lactone, revealing insights into the synthesis of pyrone derivatives and their potential applications (Wachter & Harris, 1970).

Synthesis of Novel Derivatives

  • Research has been conducted on the synthesis of various novel compounds, which include derivations of uridine and pyridones. Carpenter and Shaw (1970) synthesized 5-methylsulphonyluridine and its derivatives, contributing to the understanding of nucleotide chemistry (Carpenter & Shaw, 1970).

Coordination Complexes

  • The formation and characterization of manganese(II) coordination complexes using various ligands, including tetrazole carboxylates, have been studied. Shen et al. (2016) detailed the luminescence properties and structural characteristics of these complexes, which are relevant in materials science and coordination chemistry (Shen et al., 2016).

Antimicrobial Properties

  • Research by Elgemeie et al. (2017) on the synthesis and characterization of benzoyl-N-substituted amino pyridones highlighted their potential antimicrobial properties, opening avenues for medical and pharmaceutical applications (Elgemeie et al., 2017).

Analytical Chemistry Applications

  • Belyaeva et al. (2010) developed a method for the determination of benzoate using paper chromatography, emphasizing its application in analytical chemistry, particularly in the identification and quantification of chemical compounds (Belyaeva et al., 2010).

Chiral Liquid Chromatography

  • Keeling et al. (2001) investigated cellulose triacetate as a chiral stationary phase for the separation of enantiomers of various compounds. This research has implications in stereochemistry and the pharmaceutical industry (Keeling et al., 2001).

properties

Product Name

Premyrsinol-3-propanoate-5-benzoate-7,13,17-triacetate

Molecular Formula

C36H46O12

Molecular Weight

670.7 g/mol

IUPAC Name

[(1R,2R,3R,4S,5S,7R,9S,10R,11S,13S,15R)-9,15-diacetyloxy-1-(acetyloxymethyl)-7-hydroxy-5,9,12,12-tetramethyl-8-oxo-4-propanoyloxy-2-tetracyclo[8.5.0.03,7.011,13]pentadecanyl] benzoate

InChI

InChI=1S/C36H46O12/c1-9-25(40)46-28-18(2)16-36(43)27(28)30(47-31(41)22-13-11-10-12-14-22)35(17-44-19(3)37)24(45-20(4)38)15-23-26(33(23,6)7)29(35)34(8,32(36)42)48-21(5)39/h10-14,18,23-24,26-30,43H,9,15-17H2,1-8H3/t18-,23-,24+,26-,27+,28-,29-,30+,34-,35+,36+/m0/s1

InChI Key

XCYFSKKZKGHHRG-BZCIOZDJSA-N

Isomeric SMILES

CCC(=O)O[C@H]1[C@H](C[C@]2([C@H]1[C@H]([C@@]3([C@@H](C[C@H]4[C@@H]([C@H]3[C@](C2=O)(C)OC(=O)C)C4(C)C)OC(=O)C)COC(=O)C)OC(=O)C5=CC=CC=C5)O)C

Canonical SMILES

CCC(=O)OC1C(CC2(C1C(C3(C(CC4C(C3C(C2=O)(C)OC(=O)C)C4(C)C)OC(=O)C)COC(=O)C)OC(=O)C5=CC=CC=C5)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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